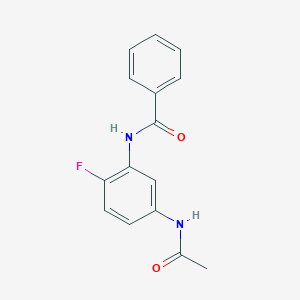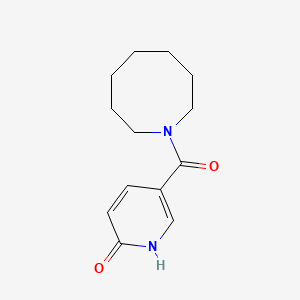
N-(5-acetamido-2-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-fluorophenyl)benzamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). AFN-1252 belongs to a new class of antibiotics called FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.
Mecanismo De Acción
AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway. FabI catalyzes the last step in the biosynthesis of fatty acids, which is essential for bacterial survival. AFN-1252 binds to the active site of FabI and inhibits its activity, leading to a decrease in the production of fatty acids and ultimately bacterial death.
Biochemical and Physiological Effects:
AFN-1252 has been shown to have potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. In addition, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections. However, AFN-1252 has also been shown to have some cytotoxicity towards human cells, highlighting the need for further studies to evaluate its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis.
Direcciones Futuras
AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide. Moreover, AFN-1252 could be used in combination with other antibiotics to enhance their efficacy and reduce the development of resistance. Furthermore, AFN-1252 could be modified to improve its pharmacokinetic properties and reduce its cytotoxicity towards human cells. Finally, AFN-1252 could be used as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
Conclusion:
In conclusion, AFN-1252 is a novel antibacterial agent that has gained significant attention in recent years due to its promising antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. AFN-1252 targets the FabI enzyme, which is involved in the bacterial fatty acid biosynthesis pathway, leading to a decrease in the production of fatty acids and ultimately bacterial death. AFN-1252 has several advantages for lab experiments, including its potent antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide, and its low propensity for resistance development. However, AFN-1252 also has some limitations, including its cytotoxicity towards human cells and the need for expertise in organic chemistry for its synthesis. AFN-1252 has several potential future directions, including its use as a treatment for bacterial infections, particularly N-(5-acetamido-2-fluorophenyl)benzamide, and as a tool to study the bacterial fatty acid biosynthesis pathway and the mechanism of action of FabI inhibitors.
Métodos De Síntesis
AFN-1252 was first synthesized by scientists at Affinium Pharmaceuticals in 2007. The synthesis involves a series of chemical reactions, including the reaction of 2-fluoro-5-nitrobenzoic acid with acetic anhydride to form 2-fluoro-5-acetamidobenzoic acid, which is then coupled with 5-amino-2-chlorobenzamide to form AFN-1252. The synthesis of AFN-1252 is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
AFN-1252 has been extensively studied for its antibacterial activity against S. aureus, including N-(5-acetamido-2-fluorophenyl)benzamide. Studies have shown that AFN-1252 inhibits the bacterial fatty acid biosynthesis pathway by targeting the FabI enzyme, which is essential for bacterial survival. AFN-1252 has been shown to have potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Moreover, AFN-1252 has been shown to have a low propensity for resistance development, making it a promising candidate for the treatment of bacterial infections.
Propiedades
IUPAC Name |
N-(5-acetamido-2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-12-7-8-13(16)14(9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXFOZZWNZQNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-fluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)